molecular formula C7H5F2NO2 B567312 2-(Difluoromethyl)isonicotinic acid CAS No. 1256818-14-0

2-(Difluoromethyl)isonicotinic acid

Cat. No.: B567312
CAS No.: 1256818-14-0
M. Wt: 173.119
InChI Key: XBLKYGVQHXXTDM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at the 2-position are replaced by difluoromethyl groups.

Biochemical Analysis

Biochemical Properties

It is known that isonicotinic acid derivatives have been used in various biochemical applications

Cellular Effects

It is known that isonicotinic acid derivatives can have various effects on cell function .

Molecular Mechanism

It is known that difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .

Temporal Effects in Laboratory Settings

It is known that the solubility of isonicotinic acid in various organic solvents has been analyzed .

Metabolic Pathways

The metabolic pathways that 2-(Difluoromethyl)isonicotinic acid is involved in are not well-documented in the literature. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)isonicotinic acid typically involves the introduction of the difluoromethyl group into the isonicotinic acid framework. One common method is the difluoromethylation of isonicotinic acid using difluorocarbene precursors. This reaction can be carried out under various conditions, including the use of metal catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, amines, and substituted isonicotinic acids.

Scientific Research Applications

2-(Difluoromethyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)isonicotinic acid include:

Uniqueness

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(difluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKYGVQHXXTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729353
Record name 2-(Difluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256818-14-0
Record name 2-(Difluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethyl)isonicotinic acid
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